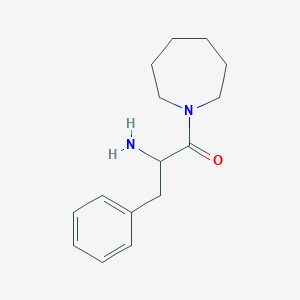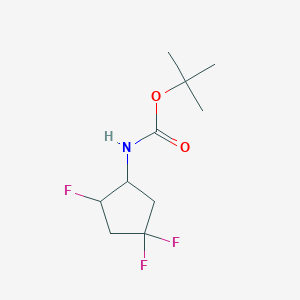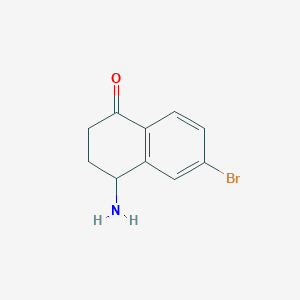
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene, also known as 4-Nitrophenylacetylene, is an organic compound with the molecular formula C16H9NO2. It is characterized by the presence of ethynyl groups attached to a benzene ring, with a nitrophenyl group at the para position.
Preparation Methods
The synthesis of 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene typically involves the following steps:
Sonogashira Coupling Reaction: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. For instance, 4-iodonitrobenzene can be reacted with phenylacetylene under Sonogashira coupling conditions to yield the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Industrial production methods may involve scaling up the Sonogashira coupling reaction with optimized conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Common reagents and conditions used in these reactions include palladium catalysts, copper co-catalysts, and solvents like THF or DMF. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its ability to undergo specific chemical reactions that result in fluorescence.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The ethynyl groups provide sites for nucleophilic attack, leading to the formation of various substituted derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-4-nitrobenzene: This compound has a similar structure but lacks the additional ethynyl group, making it less reactive in certain chemical reactions.
1-Ethynyl-4-methylbenzene: This compound has a methyl group instead of a nitro group, resulting in different chemical properties and reactivity.
1-Ethynyl-4-methoxybenzene: The presence of a methoxy group instead of a nitro group alters the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its dual ethynyl groups and the presence of a nitro group, which provide multiple sites for chemical reactions and make it a versatile compound in various applications.
Properties
CAS No. |
183022-61-9 |
|---|---|
Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-ethynyl-4-[2-(4-nitrophenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H9NO2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H |
InChI Key |
LLRYRTJSRKQYCE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
![Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B11868171.png)









